一铵三铁

概述

描述

Monoammonium ferric sulfate is a chemical compound that has been studied for various applications, including its use as a catalyst in organic synthesis. It is known for its stability and efficiency in catalyzing reactions such as the synthesis of ketals, esters, and various organic synthesis intermediates. Its advantages over conventional mineral acids include cost-effectiveness, ease of separation, minimal equipment corrosion, and reduced environmental pollution .

Synthesis Analysis

The synthesis of ammonium ferric sulfate and related compounds has been explored in several studies. For instance, the synthesis of ammonium hydroxodisulfitoferriate(III), a related compound, has been reported to be stable in air. The synthesis process of such compounds can involve different ratios of basic iron sulfates and may be influenced by the presence of air or inert atmospheres .

Molecular Structure Analysis

The molecular structure of ammonium ferric sulfate and its derivatives can be complex. For example, ammonium hydroxodisulfitoferriate(III) has been described as a compound with a catena-structure involving bis(sulfito-κO,κO)-μ2-hydroxo-κ2O linkages in its ferrate(III) complex .

Chemical Reactions Analysis

Ammonium ferric sulfate can catalyze various chemical reactions. It has been used in the ferric chloride–sulfuric acid method for serum cholesterol determination, showing that it can provide comparable results to ferric chloride without the disadvantages of being deliquescent or evolving hydrogen chloride upon the addition of sulfuric acid . Additionally, the thermal decomposition of ammonium sulfate can be catalyzed by ferric oxide, indicating that ferric compounds can play a role in the decomposition mechanisms of ammonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of monoammonium ferric sulfate are influenced by its interactions with other substances and conditions. For instance, the radiolysis of an aqueous ferrous ammonium sulfate solution by high-energy ion radiations has been studied, revealing the yield of ferric ions and the influence of linear energy transfer on the process . The thermal decomposition mechanism of ammonium sulfate catalyzed by ferric oxide has been characterized by various stages with different activation energies and decomposition mechanisms, indicating the complexity of the reactions involved .

Relevant Case Studies

Case studies involving monoammonium ferric sulfate and related compounds have provided insights into their behavior under different conditions. The radiolysis of ferrous ammonium sulfate solutions with cyclotron beams has been investigated, providing valuable data on the yield of ferric ions and the effects of radiation . The use of ferric ammonium sulfate in serum cholesterol determination has demonstrated its potential as a substitute for ferric chloride in clinical assays . The thermal decomposition of ammonium sulfate catalyzed by ferric oxide has been studied to understand the kinetics and mechanism of the reaction, which is relevant for industrial processes involving ammonium salts .

科学研究应用

1. 铀生物浸出

一铵三铁在铀生物浸出中发挥着至关重要的作用,铀生物浸出是一种从低品位矿石中提取铀的工艺。它涉及使用酸和三价铁,利用微生物将四价铀氧化为六价形式,使其可溶解和可提取。该工艺对于铀矿开采至关重要,涉及各种技术方法,并受矿物学、物理化学和微生物因素的影响 (Kaksonen、Lakaniemi 和 Tuovinen,2020)。

2. 酸硫脲溶液中的金浸出

在金提取中,一铵三铁用作硫脲浸出溶液中的氧化剂。它有助于促进浸出过程,确保从各种矿产资源中有效提取黄金。该工艺一直是广泛研究的重点,为传统的氰化浸出方法提供了一种替代方案 (Li 和 Miller,2006)。

3. 草酸亚铁的合成

草酸亚铁的合成,这是各种材料(如磷酸铁锂)的前体,涉及使用硫酸亚铁铵。该工艺专注于优化条件以实现高质量的产出,表明一铵三铁在化学合成和材料科学中的重要性 (庆东,2008)。

4. 微生物亚铁氧化

一铵三铁在微生物将亚铁氧化为三价铁形式中起着重要作用,这是硫化物矿物生物浸出的一个子过程。对这一过程的理解和建模对于设计和优化各种工业应用的生物浸出系统至关重要 (Ojumu、Petersen、Searby 和 Hansford,2006)。

5. 废水处理中的 Feammox 工艺

Feammox 工艺,一种厌氧氨氧化偶联到 Fe(III) 还原,利用三价铁作为电子受体,将铵转化为二氮气。这种具有成本效益且环保的工艺突显了一铵三铁在先进废水处理技术中的潜力 (Zhu、Li、Liao、Li 和 Wang,2021)。

6. 铁强化中的包封

一铵三铁在食品强化用铁化合物的包封中得到探索。包封的目的是改善强化食品的感官属性和铁的生物利用度,展示了其在营养和健康领域的潜力 (Zimmermann,2004)。

7. 有机化合物合成中的催化剂

十二水合硫酸铵铁被评为丙烯酸烯丙酯合成的催化剂,突出了其在有机合成和化学工业中的应用。该催化剂的有效性与其他化合物进行比较,展示了其在各种合成工艺中的潜力 (世斌,2005)。

8. 六铁氧体陶瓷的合成

一铵三铁参与了双取代 M 型六铁氧体的合成,这是一种在高频电子产品中具有重要应用的材料。合成工艺和材料性能对于电子材料和技术的发展至关重要 (Solizoda、Zhivulin、Sherstyuk、Starikov、Trofimov、Zaitseva 和 Vinnik,2020)。

作用机制

Target of Action

It is known to interact with various substances and materials in its applications, such as in wastewater treatment, tanning, and the production of dyestuffs .

Mode of Action

Azanium;Iron(3+);Disulfate acts as a weak oxidizing agent, capable of being reduced to Mohr’s salt, ferrous ammonium sulfate . This property allows it to participate in various chemical reactions, particularly in the field of organic synthesis .

Result of Action

The molecular and cellular effects of Azanium;Iron(3+);Disulfate’s action depend on its application. For instance, in wastewater treatment, it helps in the coagulation and removal of impurities . In the field of tanning, it aids in the stabilization of collagen fibers, making the leather more resistant to degradation .

Action Environment

The action, efficacy, and stability of Azanium;Iron(3+);Disulfate can be influenced by various environmental factors. For example, its solubility in water is 1240 g/L, suggesting that it can be readily dissolved and distributed in aqueous environments . Furthermore, it is known to be sensitive to light and hygroscopic, indicating that light and humidity levels can affect its stability .

安全和危害

Inhalation of dust irritates the nose and throat. Ingestion causes irritation of the mouth and stomach. Dust irritates eyes and can irritate skin on prolonged contact . Large doses may lead to iron poisoning and cause abdominal pain, nausea, retching and vomiting, hypermotility, diarrhea, colic or constipation, and black stool .

未来方向

属性

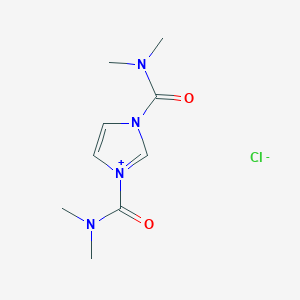

IUPAC Name |

azanium;iron(3+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGLLRJQCZROSE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

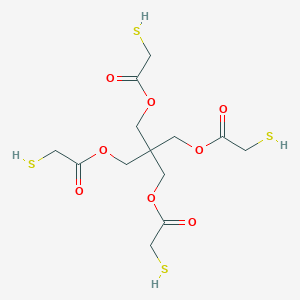

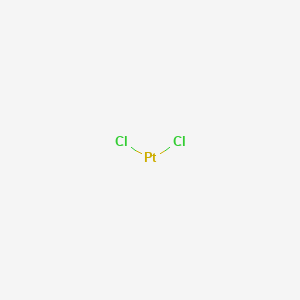

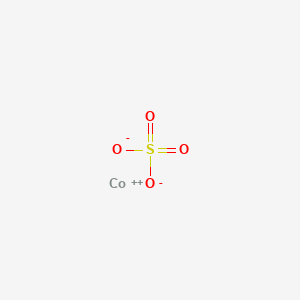

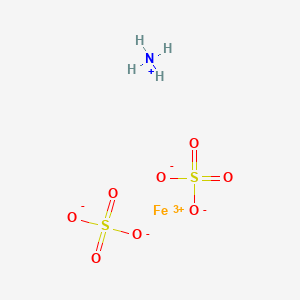

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium iron disulfate | |

CAS RN |

10138-04-2 | |

| Record name | Ammonium ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium iron bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2X1H1IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)